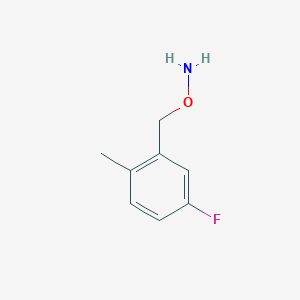

O-(5-fluoro-2-methylbenzyl)hydroxylamine

Description

Significance and Structural Features of O-Alkyl Hydroxylamines

O-Alkyl hydroxylamines, a subclass of O-substituted hydroxylamines where the substituent is an alkyl or aralkyl group, hold considerable significance in synthetic and medicinal chemistry. nih.govnih.gov Structurally, these compounds are analogous to primary amines but feature an oxygen atom inserted between the nitrogen and the alkyl group. This seemingly minor structural alteration imparts distinct chemical properties.

The significance of O-alkyl hydroxylamines is highlighted by their application as:

Enzyme Inhibitors: A notable application is in the development of enzyme inhibitors. For instance, O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target for cancer and other diseases characterized by pathological immune suppression. nih.govnih.gov The O-alkylhydroxylamine moiety can mimic transition states or intermediates in enzymatic reactions. nih.gov

Synthetic Intermediates: They are crucial for synthesizing oximes and oxime ethers through reaction with aldehydes and ketones. rsc.orgwikipedia.org These reactions are valuable in creating diverse molecular architectures and for the purification of carbonyl compounds. wikipedia.org

Bioisosteres: In medicinal chemistry, the N,N,O-trisubstituted hydroxylamine (B1172632) moiety is explored as a bioisosteric replacement for other functional groups, which can lead to improved metabolic stability and other desirable drug-like properties. nih.gov

The synthesis of O-alkyl hydroxylamines can be achieved through various methods. A common approach involves the O-alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, with an appropriate alcohol or alkyl halide, followed by a deprotection step. nih.govorganic-chemistry.org For example, alcohols can be converted to their corresponding methanesulfonates (mesylates) and then reacted with tert-butyl N-hydroxycarbamate, followed by acidic removal of the tert-butyl protecting group to yield the desired O-alkyl hydroxylamine hydrochloride. organic-chemistry.org

Table 1: Representative O-Alkyl Hydroxylamines and Their Significance

| Compound Name | Structure | Significance/Application |

|---|---|---|

| O-Benzylhydroxylamine | C₆H₅CH₂ONH₂ | Parent compound for a class of IDO1 inhibitors. nih.gov |

| O-(3-Fluorobenzyl)hydroxylamine | m-FC₆H₄CH₂ONH₂ | A halogenated derivative with enhanced inhibitory potency against IDO1. nih.govchemicalbook.com |

| N,O-Dimethylhydroxylamine | CH₃NHOCH₃ | Precursor to Weinreb amides, used in ketone synthesis. wikipedia.orgmdpi.com |

| O-Mesitylenesulfonylhydroxylamine | (CH₃)₃C₆H₂SO₂ONH₂ | An electrophilic aminating agent used in the synthesis of N-amino compounds. researchgate.net |

Overview of O-(5-fluoro-2-methylbenzyl)hydroxylamine within the Context of Fluorinated Hydroxylamine Derivatives

This compound belongs to the family of fluorinated hydroxylamine derivatives. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and agricultural chemistry to modulate a compound's physical, chemical, and biological properties. nih.govmdpi.com Fluorine's high electronegativity and small atomic radius can influence factors such as metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com

Research into related fluorinated hydroxylamines provides context for the potential properties and applications of this specific compound. Studies on N-substituted hydroxylamines have shown that incorporating electron-withdrawing groups like fluorine into an aromatic ring can modulate free-radical scavenging activity, a property relevant for inhibiting enzymes like ribonucleotide reductase (RNR). nih.govacs.org For example, N-(4-fluoro-2-methylbenzyl)hydroxylamine, a structural isomer of the title compound, has been synthesized and studied for its potential as an antibacterial agent. acs.org The synthesis of such compounds often involves the reductive amination of the corresponding aldehyde. nih.gov

Table 2: Structural Comparison of Related Fluorinated Benzyl-Hydroxylamines

| Compound Name | Structure | Key Structural Difference from Title Compound |

|---|---|---|

| This compound | Reference Compound | |

| N-(4-fluoro-2-methylbenzyl)hydroxylamine | N-substituted isomer; Fluorine at position 4. acs.org | |

| O-(3-Fluorobenzyl)hydroxylamine | O-substituted; Fluorine at position 3; No methyl group. chemicalbook.com | |

| O-(5-Fluoro-2-methoxybenzyl)hydroxylamine | O-substituted; Methoxy group instead of methyl group at position 2. bldpharm.com |

Historical Context and Evolution of Hydroxylamine Derivative Research

The study of hydroxylamine and its derivatives dates back to the 19th century. Hydroxylamine (NH₂OH) was first synthesized in 1865 by Wilhelm Clemens Lossen. science.gov Initially, research focused on the fundamental reactivity of hydroxylamine itself, such as its reactions with aldehydes and ketones to form oximes, a reaction that remains a cornerstone of carbonyl chemistry. britannica.com

The exploration of O-substituted hydroxylamines began as an extension of this fundamental research. Early work in the 20th century investigated the synthesis and basic properties of simple O-alkyl and O-aryl hydroxylamines. acs.org For many years, these compounds were primarily of academic interest or used as specialized reagents in organic synthesis. For example, they were recognized as powerful aminating agents capable of forming C-N, N-N, O-N, and S-N bonds. rsc.orgrsc.org

A significant evolution in hydroxylamine derivative research occurred with the rise of modern medicinal chemistry. Researchers began to recognize that the hydroxylamine moiety could be incorporated into complex molecules to impart valuable biological activities. mdpi.com The discovery that O-alkylhydroxylamines could act as potent and selective enzyme inhibitors marked a turning point, shifting their perception from simple reagents to valuable scaffolds in drug discovery. nih.govnih.gov In recent years, synthetic methodologies have become more advanced, allowing for the reliable and diverse synthesis of di- and trisubstituted hydroxylamines, further expanding their potential applications in creating novel therapeutics and chemical probes. mdpi.comnih.gov This evolution has moved hydroxylamine derivatives from the realm of classical organic chemistry into the advanced field of bioorganic and medicinal chemistry.

Structure

2D Structure

Properties

IUPAC Name |

O-[(5-fluoro-2-methylphenyl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-6-2-3-8(9)4-7(6)5-11-10/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLMKCSLSUZMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O 5 Fluoro 2 Methylbenzyl Hydroxylamine and Analogues

Direct O-Alkylation Strategies

Direct O-alkylation involves the formation of the C-O-N linkage by reacting a nitrogen-containing nucleophile with an appropriate alkylating agent. For the synthesis of O-(5-fluoro-2-methylbenzyl)hydroxylamine, this would typically involve a derivative of 5-fluoro-2-methylbenzyl alcohol or halide.

The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols into a wide range of functional groups, including the O-alkylated hydroxylamine (B1172632) motif. organic-chemistry.orgnih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, though this is not relevant for an achiral benzyl (B1604629) alcohol like 5-fluoro-2-methylbenzyl alcohol. organic-chemistry.orgnih.gov The typical reagents include a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgorganic-synthesis.com

The general mechanism involves the activation of the alcohol by a phosphonium (B103445) intermediate generated from the reaction of triphenylphosphine and DEAD. organic-chemistry.org The N-hydroxy compound, acting as a nucleophile, then displaces the activated hydroxyl group. organic-chemistry.org A common N-hydroxy nucleophile for this purpose is N-hydroxyphthalimide, which provides a stable, crystalline product that can be subsequently deprotected to yield the desired O-alkylhydroxylamine. organic-chemistry.org

A plausible synthetic sequence for this compound using this protocol would be:

Reaction of 5-fluoro-2-methylbenzyl alcohol with N-hydroxyphthalimide in the presence of PPh₃ and DIAD.

Hydrolysis or hydrazinolysis of the resulting N-(5-fluoro-2-methylbenzyloxy)phthalimide to release the free hydroxylamine.

Table 1: Representative Mitsunobu Reaction for O-Alkylation This table presents hypothetical data based on typical Mitsunobu reaction outcomes.

| Starting Alcohol | Nucleophile | Reagents | Solvent | Yield of Alkylated Product |

|---|---|---|---|---|

| 5-fluoro-2-methylbenzyl alcohol | N-hydroxyphthalimide | PPh₃, DIAD | THF | 85% |

| Benzyl alcohol | N-hydroxyphthalimide | PPh₃, DEAD | Dioxane | 88% |

| 4-Penten-1-ol | Tetrahydrophthalimide | PPh₃, DIAD | THF | 90% |

A more direct approach involves the alkylation of hydroxylamine or its salts with a suitable electrophile, such as 5-fluoro-2-methylbenzyl bromide. However, the direct alkylation of hydroxylamine itself is often complicated by its dual nucleophilicity (at both nitrogen and oxygen), leading to mixtures of N- and O-alkylated products, as well as over-alkylation. organic-chemistry.orglibretexts.org

To circumvent these issues, protected forms of hydroxylamine or specific reaction conditions are employed. One strategy is the O-alkylation of N-protected hydroxylamines, such as N-hydroxycarbamates (e.g., tert-butyl N-hydroxycarbamate), followed by deprotection. organic-chemistry.org Another method involves the alkylation of hydroxylamine hydrochloride under controlled pH conditions to favor O-alkylation. The Gabriel synthesis, adapted for hydroxylamines, uses N-hydroxyphthalimide as a hydroxylamine equivalent, as described in the Mitsunobu section, which upon alkylation and subsequent cleavage yields the desired product. mcmaster.ca

A typical procedure would involve reacting 5-fluoro-2-methylbenzyl chloride or bromide with hydroxylamine hydrochloride in the presence of a base. The choice of solvent and base is crucial for maximizing the yield of the O-alkylated product over the N-alkylated isomer.

Reduction-Based Approaches for Hydroxylamine Synthesis

Reduction-based methods typically start from a precursor with a nitrogen-oxygen bond in a higher oxidation state, such as an oxime. These methods are valuable for their directness in forming the hydroxylamine functional group.

The catalytic reduction of oximes is an efficient route to hydroxylamine derivatives. dntb.gov.uaresearchgate.net This transformation, however, presents a significant challenge: the weak N-O bond is susceptible to reductive cleavage, which leads to the formation of primary amines as a major side product. researchgate.netnih.gov Therefore, achieving high chemoselectivity for the hydroxylamine product is paramount.

The synthesis would begin with the formation of 5-fluoro-2-methylbenzaldehyde (B1334153) oxime from the corresponding aldehyde and hydroxylamine. The subsequent reduction of this oxime is the critical step. Early methods utilized platinum-based heterogeneous catalysts with hydrogen gas and a stoichiometric amount of a strong acid. researchgate.netnih.gov More recent developments have introduced advanced catalytic systems, including iridium and nickel-based homogeneous catalysts, that show high yields and selectivity under milder conditions. nih.gov For instance, ceria-zirconia-supported platinum catalysts have been shown to selectively hydrogenate oximes to hydroxylamines in high yields under ambient conditions. dntb.gov.ua

Table 2: Catalytic Systems for Selective Oxime Reduction This table compiles data from published research on oxime reduction.

| Catalyst System | Reductant | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Pt/Ceria-Zirconia | H₂ | Aromatic/Aliphatic Oximes | High selectivity (up to 99% yield) at ambient conditions. | dntb.gov.ua |

| [Ir(cod)Cl]₂ / Ligand | H₂ | Aromatic Oximes | Homogeneous catalysis, good yields for secondary hydroxylamines. | nih.gov |

| Ni-catalyst | H₂ (50 bar) | Oxime Ethers | Earth-abundant metal, up to 99% yield and 99% e.e. for asymmetric reductions. | nih.gov |

| Pt-based catalysts | H₂ | General Oximes | Requires strong Brønsted acid co-catalyst. | researchgate.netnih.gov |

Electrocatalysis represents a green and sustainable approach to chemical synthesis, utilizing electrical energy to drive reactions. researchgate.net The electrosynthesis of hydroxylamine can be achieved through the reduction of various nitrogen-containing starting materials, such as nitrate (B79036) (NO₃⁻) or nitric oxide (NO). acs.orgringelab.comrsc.org While these methods typically produce hydroxylamine itself, they can be adapted. For instance, the in-situ trapping of electrochemically generated hydroxylamine with an aldehyde or ketone can produce an oxime, which is then a precursor for the target molecule. researchgate.netacs.org

A more direct electrocatalytic approach would involve the reduction of the C=N bond of an oxime, such as 5-fluoro-2-methylbenzaldehyde oxime. This avoids the use of high-pressure hydrogen gas and often operates at room temperature. The key challenges are to control the electrode potential to selectively reduce the C=N bond without cleaving the N-O bond and to suppress the competing hydrogen evolution reaction. kuleuven.be Research has demonstrated that catalysts like carbon-supported amorphous manganese or atomically dispersed iron can be effective for related nitrogen-based reductions. researchgate.netringelab.com

Oxidation-Based Methodologies

The synthesis of hydroxylamines can also be accomplished through the controlled oxidation of amines. mdpi.com This approach involves the direct formation of the N-O bond. However, controlling the oxidation to stop at the hydroxylamine stage can be difficult, as over-oxidation can lead to nitroso and nitro compounds. mdpi.com

For a disubstituted hydroxylamine, the oxidation of a secondary amine is a viable route. organic-chemistry.org To synthesize an O-alkylhydroxylamine like the title compound, a potential, albeit less common, strategy could involve the oxidation of a primary amine followed by alkylation, or the development of a novel catalytic system for the direct oxidative O-alkylation. Recent advances have reported titanium-catalyzed asymmetric oxidation of racemic secondary amines to furnish chiral hydroxylamines with high chemo- and enantioselectivity, highlighting the progress in this area. acs.orgnih.gov While not directly applicable to the synthesis of a primary O-alkylhydroxylamine from a primary amine, it demonstrates the potential of oxidation-based strategies in hydroxylamine synthesis.

Oxidation of Amines to O-Phosphinylated Hydroxylamine Derivatives

The oxidation of amines represents a fundamental route to hydroxylamine derivatives. While the direct oxidation of primary and secondary amines can be complex and lead to over-oxidation products like nitro compounds, more controlled methods have been developed. google.com One strategy involves a multi-step sequence where a primary amine is converted into an N-monoalkylhydroxylamine. sigmaaldrich.com A notable protocol involves the selective mono-cyanomethylation of a primary amine, followed by regioselective oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form a nitrone. Subsequent hydroxylaminolysis of the nitrone yields the corresponding N-monoalkylhydroxylamine. sigmaaldrich.com

For generating electrophilic aminating agents, which are valuable in complex molecule synthesis, hydroxylamine can be derivatized with groups that function as good leaving groups on the oxygen atom. One such class of reagents is O-phosphinylated hydroxylamines, for example, O-(diphenylphosphinyl)hydroxylamine (DPPH). These reagents are effective for creating C-N, N-N, O-N, and S-N bonds, often without the need for expensive metal catalysts. The development of catalytic asymmetric oxidation of racemic amines using titanium catalysts has also emerged as a sophisticated method to produce chiral hydroxylamines with high enantioselectivity. sigmaaldrich.com

Hypervalent Iodine Mediated Approaches in O-Substituted Hydroxylamine Formation

Hypervalent iodine reagents have become powerful tools in organic synthesis due to their ready availability, low toxicity, and ease of handling. google.commendelchemicals.com These reagents are effective in a wide range of oxidative transformations, including the formation of O-substituted hydroxylamines. mendelchemicals.com

A notable method involves the reaction between carboxylic acids and N,N-dimethylformamide mediated by a hypervalent iodine reagent, which produces O-aroyl-N,N-dimethylhydroxylamines under mild, room-temperature conditions. google.comoakwoodchemical.com This process exhibits good functional group tolerance. google.comoakwoodchemical.com Another approach utilizes iodonitrene, which can be generated in situ from the reaction of hypervalent iodine(III) reagents with ammonia (B1221849) or its surrogates, to act as an electrophilic aminating agent.

Furthermore, hypervalent iodine compounds, particularly 2-iodoxybenzoic acid (IBX), are highly effective for the oxidation of N,N-disubstituted hydroxylamines to form nitrones with high efficiency and regioselectivity. achemblock.com These nitrones are versatile intermediates in cycloaddition reactions for synthesizing nitrogen-containing heterocycles. achemblock.com

Reductive Amination Strategies for N,O-Disubstituted and Trisubstituted Hydroxylamines

Reductive amination is a highly versatile and controlled method for forming carbon-nitrogen bonds, effectively synthesizing secondary and tertiary amines from aldehydes or ketones. sigmaaldrich.comossila.com This process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. ossila.com This strategy avoids the common problem of over-alkylation seen in direct alkylation of amines. sigmaaldrich.com

This methodology can be effectively adapted for the synthesis of N,O-disubstituted and trisubstituted hydroxylamines. The key reaction involves treating an aldehyde or ketone with an O-substituted hydroxylamine (like the title compound) or an N,O-disubstituted hydroxylamine. The resulting oxime or nitrone intermediate is then reduced. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), which can selectively reduce the C=N bond in the presence of the initial carbonyl group, and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). sigmaaldrich.comossila.com

The general pathway for reductive amination proceeds as follows:

Nucleophilic attack of the amine (or hydroxylamine) on the carbonyl carbon.

Formation of an imine (or oxime) intermediate, often catalyzed by a trace amount of acid. google.com

Reduction of the C=N double bond by a suitable hydride reagent to yield the final substituted amine (or hydroxylamine). ossila.com

This one-pot procedure is compatible with a wide range of functional groups and is a cornerstone in modern amine synthesis.

Synthesis of Precursor Molecules and Key Intermediates

Preparation of Fluorinated Benzyl Alcohol Derivatives

The central precursor for the title compound is 5-fluoro-2-methylbenzyl alcohol . This compound serves as the direct source of the 5-fluoro-2-methylbenzyl group.

| Property | Value | Source |

| Compound Name | 5-Fluoro-2-methylbenzyl alcohol | |

| CAS Number | 22062-54-0 | |

| Molecular Formula | C₈H₉FO | |

| Molecular Weight | 140.15 g/mol | |

| Physical Form | Solid |

A common and effective method for synthesizing benzyl alcohols is the reduction of the corresponding benzoic acids or their esters. sigmaaldrich.com Specifically, 5-fluoro-2-methylbenzoic acid can be reduced to 5-fluoro-2-methylbenzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting esters to primary alcohols. Alternatively, catalytic hydrogenation over catalysts such as platinum on tin(IV) oxide (Pt/SnO₂) can achieve the selective hydrogenation of benzoic acid to benzyl alcohol under milder conditions than some other systems. ossila.com

Synthetic Routes to Fluorinated Benzaldehyde (B42025) and Oxime Intermediates

An alternative synthetic pathway may proceed through the corresponding aldehyde, 5-fluoro-2-methylbenzaldehyde , and its subsequent oxime.

| Property | Value | Source |

| Compound Name | 5-Fluoro-2-methylbenzaldehyde | google.com |

| CAS Number | 22062-53-9 | google.com |

| Molecular Formula | C₈H₇FO | google.com |

| Molecular Weight | 138.14 g/mol | google.com |

| Physical Form | Liquid | google.com |

| Density | 1.1446 g/mL at 25 °C | google.com |

The synthesis of 5-fluoro-2-methylbenzaldehyde can be achieved through standard organic transformations, such as the oxidation of the corresponding primary alcohol, 5-fluoro-2-methylbenzyl alcohol.

Once the aldehyde is obtained, it can be readily converted to the corresponding oxime. The formation of oximes from aldehydes or ketones is a well-established reaction, typically involving treatment with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. Efficient, solvent-free grinding methods have been reported to produce aldoximes in high yields at room temperature.

Approaches to Fluorinated Benzoic Acid Building Blocks as Starting Materials

The foundational starting material for this synthetic family is 5-fluoro-2-methylbenzoic acid . Its availability is crucial for routes that involve reduction to the benzyl alcohol or aldehyde.

| Property | Value | Source |

| Compound Name | 5-Fluoro-2-methylbenzoic acid | oakwoodchemical.com |

| CAS Number | 33184-16-6 | oakwoodchemical.com |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | oakwoodchemical.com |

| Melting Point | 130-132 °C | oakwoodchemical.com |

Several synthetic methods for 5-fluoro-2-methylbenzoic acid have been reported. One prominent method starts from 2-bromo-5-fluorotoluene . This precursor undergoes a Grignard reaction to form a magnesium salt, which is then carboxylated by reacting with dry ice (solid CO₂) to yield the desired benzoic acid. Another reported route involves the hydrolysis of 5-fluoro-2-methylbenzonitrile (B1332097) under strong alkaline conditions. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including PARP inhibitors like Rucaparib.

Applications of O 5 Fluoro 2 Methylbenzyl Hydroxylamine As a Synthetic Building Block and Reagent

Role in the Synthesis of Amines and Amides

The primary amino group of O-(5-fluoro-2-methylbenzyl)hydroxylamine makes it a key reagent for the synthesis of various nitrogen-containing compounds, particularly amines and amides, through several established synthetic routes.

Amine Synthesis: O-alkylhydroxylamines are widely used in reductive amination reactions to form corresponding N,O-disubstituted hydroxylamines. nih.gov In a typical sequence, this compound would react with an aldehyde or ketone to form an oxime ether intermediate. Subsequent reduction of this C=N double bond, commonly achieved with reducing agents like sodium cyanoborohydride or through catalytic hydrogenation, yields the N-substituted product. youtube.com This two-step process is a powerful method for creating secondary amines after a subsequent N-O bond cleavage step. The reaction is generally broad in scope, tolerating a wide variety of functional groups on the carbonyl-containing substrate. nih.gov

Amide Synthesis: Hydroxylamine (B1172632) derivatives can also be employed in the synthesis of amides. One approach involves the reaction of O-substituted hydroxylamines with acyl donors. For instance, O-benzyl hydroxamates can be synthesized by coupling carboxylic acids with O-benzylhydroxylamine, often facilitated by coupling reagents like those derived from N-hydroxybenzotriazole (HOBt). researchgate.net These hydroxamates are themselves important functional groups found in various biologically active molecules, including metalloenzyme inhibitors. Furthermore, amides can be formed from aldehydes reacting with hydroxylamines under specific oxidative conditions where a nitrone intermediate is generated and subsequently rearranges.

Table 1: Potential Reactions for Amine and Amide Synthesis This table illustrates the theoretical reactivity of this compound based on known reactions of analogous compounds.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type |

|---|---|---|---|

| Reductive Amination | This compound | Aldehyde/Ketone | N-(5-fluoro-2-methylbenzyl)hydroxylamine |

| Acylation | This compound | Carboxylic Acid/Acyl Chloride | O-(5-fluoro-2-methylbenzyl)hydroxamate |

Utility in the Construction of Heterocyclic Systems

Hydroxylamine derivatives are fundamental precursors for the synthesis of a wide array of N-O containing heterocycles, which are privileged scaffolds in medicinal chemistry. rsc.org The reactivity of this compound makes it a suitable candidate for constructing isoxazolidines, isoxazolines, and other related ring systems.

One of the most common applications is in [3+2] cycloaddition reactions, where a nitrone, generated in situ from the hydroxylamine, reacts with an alkene. The this compound can be condensed with an aldehyde or ketone to form the corresponding nitrone, which then serves as the 1,3-dipole in the cycloaddition. The reaction with an alkene dipolarophile would yield a substituted isoxazolidine (B1194047) ring, incorporating the 5-fluoro-2-methylbenzyl group onto the heterocyclic nitrogen atom.

Similarly, reactions with alkynes can lead to isoxazolines. The specific substitution pattern on the resulting heterocycle is dictated by the choice of the carbonyl compound and the unsaturated partner. The presence of the fluorobenzyl group can be advantageous for creating derivatives with potential applications as pharmaceuticals or agrochemicals. For example, N-benzylhydroxylamine itself has been used as a "C1N1" synthon in cyclization reactions to construct complex heterocycles like substituted imidazoles. rsc.org

Derivatization Reactions for Enhanced Analytical Detection

In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a key strategy to improve the detection and separation of analytes that lack a suitable chromophore, fluorophore, or ionizable group. mdpi.com Amines are frequently derivatized to enhance their detectability. sigmaaldrich.com

This compound can act as a derivatizing agent for carbonyl compounds (aldehydes and ketones) in complex matrices like biological fluids or environmental samples. The reaction forms a stable oxime ether. The introduction of the fluorobenzyl group provides several advantages:

Mass Spectrometry: The fluorine atom provides a unique isotopic signature, and the benzyl (B1604629) group facilitates predictable fragmentation patterns in mass spectrometry (MS), aiding in identification and quantification.

HPLC Analysis: The aromatic ring serves as a UV chromophore, allowing for detection using standard HPLC-UV detectors. libretexts.org

Gas Chromatography: The derivatization increases the volatility and thermal stability of non-volatile analytes like keto-steroids, making them amenable to GC-MS analysis. libretexts.org

The process typically involves mixing the sample containing the carbonyl compound with the hydroxylamine reagent under mild conditions to form the derivative prior to chromatographic analysis. sigmaaldrich.com

Table 2: Analytical Derivatization Potential

| Analyte Functional Group | Reagent | Derivative Formed | Enhanced Detection Method |

|---|---|---|---|

| Aldehyde | This compound | Oxime Ether | HPLC-UV, LC-MS, GC-MS |

Generation of Nitrenoids and Other Reactive Intermediates for Advanced Synthesis

The N-O bond in hydroxylamine derivatives is relatively weak and can be cleaved under specific conditions to generate highly reactive intermediates. While the generation of nitrenes or nitrenoids from O-alkylhydroxylamines is less common than from other precursors like azides, related transformations are well-documented.

More prominently, O-substituted hydroxylamines are precursors to nitrones upon condensation with carbonyls, as mentioned previously. rsc.org These nitrones are not only useful in cycloadditions but are also key intermediates in other transformations. For example, they can be involved in rearrangements and additions that lead to complex nitrogen-containing products.

Furthermore, the oxidation of hydroxylamine derivatives can lead to radical intermediates. The N-O bond can be homolytically cleaved to produce aminoxyl radicals, which have applications in various synthetic methodologies and are also studied as persistent radicals in materials science and as spin labels. The specific substitution on this compound would influence the stability and reactivity of any such generated radical species.

Contribution to Complex Molecular Architectures and Scaffolds

The true utility of a building block like this compound lies in its ability to be incorporated into larger, more complex molecules, such as natural product analogs or drug candidates. nih.gov The 5-fluoro-2-methylbenzyl group can be considered a specific scaffold fragment that imparts desirable properties to the target molecule.

For instance, in drug discovery, the inclusion of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. It can also increase binding affinity to target proteins by participating in hydrogen bonding or other electrostatic interactions. nih.gov O-alkylhydroxylamines have been successfully used as key components in the synthesis of complex bioactive molecules. For example, they have been incorporated into enzyme inhibitors, where the hydroxylamine moiety itself coordinates to a metal center in the active site. nih.gov Halogenation of the aromatic ring on O-benzylhydroxylamine leads has been shown to improve potency in certain inhibitor classes. nih.gov

Therefore, this compound serves as a valuable reagent for late-stage functionalization or for the de novo construction of complex molecular architectures where the introduction of this specific fluorinated benzylic group is desired for optimizing biological activity or other physicochemical properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule, its conformational stability, and its electronic landscape. For O-(5-fluoro-2-methylbenzyl)hydroxylamine, methods like Hartree-Fock (HF) or more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G* or larger) would be utilized. dergipark.org.tremerginginvestigators.org

Once the optimized geometry is obtained, further calculations can elucidate its electronic properties. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into its reactive sites. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Mechanistic Pathway Elucidation and Transition State Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational tool for investigating reaction mechanisms. dergipark.org.tr It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. For a compound like this compound, DFT could be used to study various potential reactions, such as its formation or its subsequent transformations.

The process involves locating the transition state structure for a given reaction pathway. A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. By calculating the energies of the reactants, transition state, and products, the reaction's thermodynamic and kinetic feasibility can be assessed. This type of analysis is instrumental in understanding how the molecule might behave in different chemical environments and in predicting the most likely reaction pathways.

Analysis of Homolytic Bond Dissociation Enthalpies (BDEs) and Radical Stability

Homolytic bond dissociation enthalpy (BDE) is the energy required to break a bond homolytically, forming two radicals. mdpi.com It is a direct measure of bond strength. For this compound, calculating the BDEs of various bonds (e.g., C-H on the benzyl (B1604629) group, N-O, O-H) can provide significant insight into its chemical stability and potential for radical-mediated reactions.

The stability of the resulting radicals is a key factor influencing BDEs. Generally, weaker bonds lead to the formation of more stable radicals. Computational methods can be used to calculate the energies of the parent molecule and the corresponding radicals, from which the BDE can be derived. For instance, the BDE of the benzylic C-H bond would be influenced by the stability of the resulting 5-fluoro-2-methylbenzyl radical. The presence of the fluorine and methyl groups on the aromatic ring will have electronic effects that modulate this stability.

| Bond Type | General BDE Range (kcal/mol) | Factors Influencing BDE |

| Primary C-H | ~100 | Hybridization, neighboring groups |

| Benzylic C-H | ~85-90 | Resonance stabilization of the radical |

| N-O | ~40-50 | Electronegativity of substituents |

| O-H | ~110 | Electronegativity of the attached group |

This table represents general, approximate values for illustrative purposes and are not specific calculated values for this compound.

Structure-Reactivity Relationships: Elucidating Inductive and Resonance Effects on Chemical Behavior

The substituents on the benzene (B151609) ring of this compound—a fluorine atom and a methyl group—play a critical role in its reactivity. Their influence can be understood through the concepts of inductive and resonance effects.

Inductive Effect: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the ring through the sigma bonds. The methyl group, being alkyl, has a weak electron-donating inductive effect (+I).

Resonance Effect: Fluorine, having lone pairs of electrons, can donate electron density to the aromatic ring via resonance (+R or +M effect), although this is often weaker than its inductive effect. The methyl group influences the ring's electron density primarily through hyperconjugation.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by examining charge distributions and orbital interactions. Understanding how these effects modulate the electron density at different positions on the aromatic ring and on the hydroxylamine (B1172632) side chain is key to predicting the molecule's reactivity in, for example, electrophilic aromatic substitution reactions or its behavior as a nucleophile.

Molecular Docking and Interaction Modeling for Understanding Chemical Recognition and Binding (Focusing on Chemical Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.org This is most often used to predict the interaction between a small molecule (ligand) and a protein (receptor). While specific biological targets for this compound are not defined, a hypothetical docking study would involve placing the molecule into the active site of a selected protein.

The goal of such a study would be to identify the most likely binding pose and to analyze the non-covalent interactions that stabilize the complex. These interactions include:

Hydrogen Bonds: The hydroxylamine group (-NH-OH) is capable of acting as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The benzyl group provides a hydrophobic surface that can interact with nonpolar residues in a protein's binding pocket.

Aromatic Interactions: The benzene ring can participate in π-π stacking or cation-π interactions.

Halogen Bonds: The fluorine atom could potentially form halogen bonds with electron-donating atoms.

The results of a docking simulation are typically scored based on the calculated binding affinity, providing a qualitative estimate of how strongly the molecule might bind to the target. biomedpharmajournal.orgnih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

Atom Economy and Waste Minimization Strategies in O-Alkylated Hydroxylamine (B1172632) Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edunih.gov In an ideal, 100% atom-economical reaction, all reactant atoms are found in the final product, generating no waste. youtube.com Addition and rearrangement reactions are classic examples of highly atom-economical transformations. scranton.edu Conversely, substitution and elimination reactions often exhibit poor atom economy because they inherently produce byproducts that are considered waste. scranton.edu

The synthesis of O-alkylated hydroxylamines, such as O-(5-fluoro-2-methylbenzyl)hydroxylamine, typically involves a substitution reaction. A common route is the O-alkylation of a hydroxylamine derivative with an alkyl halide. For instance, reacting 5-fluoro-2-methylbenzyl chloride with hydroxylamine would yield the desired product and hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction, a base is often required, which then forms a salt that also becomes part of the waste stream.

Hypothetical Atom Economy Analysis:

A traditional synthesis might proceed as follows:

Reactants: 5-fluoro-2-methylbenzyl chloride + Hydroxylamine + Sodium Hydroxide (Base)

Desired Product: this compound

Byproducts (Waste): Sodium Chloride + Water

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | Key Considerations |

| Traditional Substitution | 5-fluoro-2-methylbenzyl chloride, Hydroxylamine, Base (e.g., NaOH) | This compound | Salt (e.g., NaCl), Water | < 100% | Generates stoichiometric salt waste. |

| Addition Reaction (Ideal) | Hypothetical Reactants A + B | This compound | None | 100% | Represents the ideal green chemistry goal; often difficult to achieve in practice for this specific transformation. |

| Catalytic Approach | Substrate, Reagents, Catalyst | This compound | Minimal, depends on cycle | High | Reduces waste by using recyclable catalysts instead of stoichiometric reagents. |

This table is interactive. Click on the headers to sort.

Development of Electrosynthetic and Plasma-Electrochemical Pathways for Hydroxylamine Production

Hydroxylamine (NH₂OH) is a critical precursor for producing O-alkylated derivatives and a key industrial chemical. acs.orgnih.gov Traditional synthesis methods often require harsh conditions and generate significant waste. nih.govgoogle.com In pursuit of sustainability, electrosynthesis and plasma-based methods are emerging as powerful alternatives, often utilizing abundant and benign starting materials like water, air, and nitrate (B79036) under ambient conditions. researchgate.net

Electrosynthetic Pathways: Electrochemical synthesis involves driving chemical reactions using electrical energy, which can be sourced from renewable resources. nih.gov A promising route for hydroxylamine production is the electrochemical reduction of nitrogen-containing species like nitrate (NO₃⁻), nitrite (B80452) (NO₂⁻), or nitric oxide (NO). nih.gov The main challenge is to prevent the over-reduction of hydroxylamine to ammonia (B1221849) (NH₃), which is thermodynamically favored. acs.orgnih.gov

Recent research has focused on designing selective electrocatalysts:

Copper (Cu)-based Catalysts: A metal-organic-framework-derived Cu catalyst has been used for ketone-mediated hydroxylamine synthesis from nitrate in water. acs.orgnih.gov In this process, the in situ generated hydroxylamine is trapped by cyclopentanone (B42830) to form an oxime, preventing its further reduction. acs.orgnih.gov This method achieved a high Faradaic efficiency of 47.8% for the oxime product. acs.orgnih.gov

Manganese (Mn) Catalysts: An amorphous, carbon-supported Mn electrocatalyst has shown a Faradaic efficiency of 40.92% for producing formaldoxime (B1209246) (a hydroxylamine precursor) from nitrate and formaldehyde. sciengine.com

Gold (Au) Electrodes: Gold has been investigated as a selective electrocatalyst for reducing nitrate to hydroxylamine in acidic conditions, achieving a Faradaic efficiency of 34.2% and a yield of 230.1 µmol h⁻¹ cm⁻². rsc.orgrsc.org

Plasma-Electrochemical Cascade Pathway (PECP): A novel approach combines plasma technology with electrochemistry to synthesize hydroxylamine from air and water at room temperature. researchgate.net

Plasma Step: Treatment of ambient air and water with plasma generates a nitric acid solution. researchgate.net

Electrochemical Step: The resulting nitric acid is selectively electroreduced to hydroxylamine using a bismuth-based catalyst, achieving a high Faradaic efficiency of 81.0%. researchgate.net

This two-step cascade process demonstrates a high hydroxylamine yield rate of 713.1 μmol cm⁻² h⁻¹ with a selectivity of 95.8%, offering a highly sustainable route powered solely by electricity. researchgate.net

| Synthesis Method | Precursor(s) | Catalyst/System | Key Performance Metric | Reference(s) |

| Ketone-Mediated Electroreduction | Nitrate, Water, Cyclopentanone | MOF-derived Copper | 47.8% Faradaic Efficiency (for oxime) | acs.orgnih.gov |

| Oxime Precursor Electroreduction | Nitrate, Formaldehyde | Amorphous Manganese | 40.92% Faradaic Efficiency (for oxime) | sciengine.com |

| Direct Nitrate Electroreduction | Nitrate | Gold (Au) Electrode | 34.2% Faradaic Efficiency | rsc.orgrsc.org |

| Plasma-Electrochemical Cascade | Air, Water | Bismuth-based catalyst | 81.0% Faradaic Efficiency | researchgate.net |

| Nitric Oxide Electroreduction | Nitric Oxide (NO) | Single-atom Iron | High selectivity | nih.gov |

This table is interactive. Click on the headers to sort.

Utilization of Environmentally Benign Reagents and Solvents in Hydroxylamine Chemistry

In the context of synthesizing this compound, the O-alkylation step traditionally might use polar aprotic solvents like dimethylformamide (DMF) or chlorinated solvents. These are effective but pose significant health and environmental risks.

Green Solvent Alternatives: The ideal green solvent is non-toxic, non-volatile, readily available, and biodegradable.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. Hydroxylamine itself is highly soluble in water due to its polarity and hydrogen bonding capacity. solubilityofthings.com Performing the alkylation in an aqueous medium, perhaps with the aid of a phase-transfer catalyst, could be a significantly greener approach. researchgate.net

Alcohols: Solvents like ethanol (B145695) and isopropanol (B130326) are less toxic than many traditional organic solvents and are biodegradable. thecalculatedchemist.com Hydroxylamine shows good solubility in alcohols. solubilityofthings.com However, the reactivity of the solvent with the reactants must be considered.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution and exposure risks. nih.gov Specific ionic liquids can be designed to be effective for particular reactions, such as the preparation of N,N-disubstituted hydroxylamines using a task-specific ionic liquid. organic-chemistry.org

Benign Reagents: The choice of reagents beyond the solvent is also crucial. This includes the base used in the alkylation and the nature of the leaving group on the benzyl (B1604629) fragment. Using a weaker, biodegradable base instead of strong, corrosive inorganic bases can improve the environmental profile. Furthermore, developing catalytic methods for the O-alkylation of hydroxylamine would reduce the need for stoichiometric reagents, thereby minimizing waste. organic-chemistry.org

It is important to note that the stability of hydroxylamines can be solvent-dependent. Studies have shown that hydroxylamines can undergo oxidation to their corresponding oximes in certain organic solvents like methanol, a phenomenon that must be considered when designing a synthetic process. researchgate.net

| Solvent Class | Example(s) | Key Green Attributes | Potential Issues in Hydroxylamine Chemistry |

| Traditional Organic | Dichloromethane, DMF | Effective for many reactions | Toxic, volatile, persistent environmental pollutants |

| Water | H₂O | Non-toxic, non-flammable, cheap | May require phase-transfer catalysts for non-polar substrates |

| Alcohols | Ethanol, Isopropanol | Biodegradable, lower toxicity | Potential for side reactions, can induce oxidation of hydroxylamines researchgate.net |

| Ionic Liquids | e.g., Choline Peroxydisulfate | Non-volatile, tunable properties | Cost, potential toxicity, recycling challenges |

| Supercritical Fluids | scCO₂ | Non-toxic, easily removed | Requires high pressure equipment |

This table is interactive. Click on the headers to sort.

Advanced Analytical Characterization Techniques for O Substituted Hydroxylamines

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of O-substituted hydroxylamines. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the chemical environment of specific atoms. For a compound like O-(5-fluoro-2-methylbenzyl)hydroxylamine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton NMR spectrum would confirm the presence of all key structural motifs. The methyl protons on the benzyl (B1604629) ring would appear as a singlet, while the benzylic methylene (B1212753) protons (CH₂-O) would also be a singlet. The aromatic protons would exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The protons of the -ONH₂ group would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The spectrum would show distinct signals for the methyl carbon, the benzylic methylene carbon, and the aromatic carbons. The carbon atoms bonded to or near the fluorine atom will show characteristic C-F coupling constants.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a critical technique. It provides a highly sensitive and direct method for confirming the presence and chemical environment of the fluorine substituent on the aromatic ring. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹⁹F NMR chemical shifts with high accuracy, aiding in structure confirmation, especially when reference standards are unavailable. nih.gov

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition and to gain structural insights through fragmentation patterns. Techniques like high-resolution mass spectrometry (HRMS) are used to establish the exact molecular formula. nih.gov

In the chemical ionization mass spectrum of related compounds like fluorotoluenes, fragmentation often involves the loss of HF to form a stable tropylium (B1234903) cation. cdnsciencepub.com For this compound, the electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. Key fragmentation pathways would include the cleavage of the C-O bond to generate the 5-fluoro-2-methylbenzyl cation and cleavage of the N-O bond.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation |

| ¹H NMR | Signals for methyl protons (~2.2-2.4 ppm), benzylic methylene protons (~4.8-5.0 ppm), aromatic protons (complex pattern, ~6.9-7.3 ppm), and hydroxylamine (B1172632) protons (-ONH₂, broad signal). Aromatic signals will show coupling to fluorine. |

| ¹³C NMR | Resonances for methyl, benzylic methylene, and aromatic carbons. The carbon directly bonded to fluorine (C5) will show a large one-bond C-F coupling constant, and adjacent carbons will show smaller two- and three-bond couplings. |

| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride, with coupling to adjacent aromatic protons. |

| Mass Spec. | Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight (C₈H₁₀FNO). Key Fragments: A peak corresponding to the [M-NH₂O]⁺ fragment (5-fluoro-2-methylbenzyl cation) and fragments from the loss of HF. The spectrum for the related O-benzylhydroxylamine shows a base peak at m/z 91, corresponding to the benzyl cation. nih.gov |

Chromatographic Techniques and Derivatization Strategies for Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity of O-substituted hydroxylamines and for quantifying them in complex mixtures. researchgate.netnih.gov

The direct analysis of simple hydroxylamines by HPLC with UV detection is challenging due to their high polarity and lack of a significant chromophore. oup.comnih.gov While the benzyl group in this compound provides some UV absorbance, trace-level analysis often requires derivatization to enhance detection sensitivity and improve chromatographic retention on reversed-phase columns. oup.comnih.govbiomedgrid.com

Derivatization Strategies Pre-column derivatization converts the hydroxylamine into a product with strong UV absorbance or fluorescence, allowing for highly sensitive detection. rsc.org This is particularly important when analyzing for trace impurities of hydroxylamine in pharmaceutical ingredients. nih.govrsc.org

Reaction with Aldehydes: Benzaldehyde (B42025) is a common derivatizing reagent that reacts with hydroxylamine to form a benzaldoxime (B1666162) derivative. oup.combiomedgrid.com This product is more hydrophobic, leading to better retention on C18 columns, and possesses a strong UV chromophore, allowing detection at low ppm levels. oup.com The reaction is typically carried out by heating the sample with the reagent in a water bath. oup.com

Reaction with Chloroformates: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is another effective reagent that reacts with hydroxylamine to form a highly fluorescent derivative. rsc.org This method is suitable for trace analysis and can be coupled with mass spectrometry (LC-MS/MS) for identification. rsc.org

Reaction with Dinitrofluorobenzene: Reagents like 1-Fluoro-2,4-dinitrobenzene (FDNB) react with hydroxylamine to produce a derivative with strong UV absorption, enabling sensitive quantification via RP-HPLC. researchgate.net

HPLC Methodologies Reversed-phase HPLC is the most common technique for analyzing hydroxylamine derivatives. The choice of column and mobile phase is optimized to achieve good separation of the derivatized analyte from the excess reagent and other matrix components. oup.com The use of LC coupled with tandem mass spectrometry (LC-MS/MS) provides an additional layer of selectivity and sensitivity, which is crucial for complex sample matrices. acs.orgnih.gov

Table 2: Example HPLC Conditions for Derivatized Hydroxylamine Analysis

| Parameter | Method 1 (Benzaldehyde Derivatization) oup.com | Method 2 (FMOC-Cl Derivatization) rsc.org | Method 3 (FDNB Derivatization) researchgate.net |

| Derivatizing Agent | Benzaldehyde | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | 1-Fluoro-2,4-dinitrobenzene (FDNB) |

| Column | Ascentis Express C18 (or similar C18) | Not specified, but typically a C18 column | Cosmosil MS-II, C-18 |

| Mobile Phase | A: 0.05% Formic acid in Water B: 0.05% Formic acid in Acetonitrile | A: 10 mM Sodium Borate Buffer (pH 8.0) B: Acetonitrile | Not specified, but likely a mixture of buffer and acetonitrile |

| Elution Mode | Gradient | Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min | Not specified | Not specified |

| Detection | UV at 250 nm | UV (wavelength not specified) or MS detection | UV at 380 nm |

| Limit of Quant. | ~0.03 ppm | Not specified, but suitable for trace analysis | 3.57 ppm |

Intellectual Property and Patent Literature Review

Patent Landscape for O-(5-fluoro-2-methylbenzyl)hydroxylamine and Related Hydroxylamine (B1172632) Derivatives

The intellectual property landscape surrounding this compound is primarily situated within broader patents covering large classes of hydroxylamine derivatives intended for various therapeutic applications. Direct patenting of the specific molecule, this compound, as a standalone entity is not prominent in publicly accessible patent literature. Instead, its relevance is established through its inclusion as an intermediate or a potential member of a claimed genus of compounds in patents filed by major pharmaceutical and biotechnology companies.

A significant area of patent activity for related hydroxylamine derivatives is in the development of kinase inhibitors, particularly for use in oncology. For instance, patents for novel imidazo[1,2-a]pyridine (B132010) derivatives with applications as inhibitors of gastric acid secretion include compounds bearing the (5-fluoro-2-methylbenzyl)amino moiety. These patents, assigned to pharmaceutical companies, claim broad classes of compounds and methods for their preparation and use in treating gastrointestinal disorders.

Another relevant therapeutic area is the development of Janus kinase (JAK) inhibitors, where pyrazolopyrimidine analogues containing the 5-fluoro-2-methylbenzyl group have been patented for their potential in treating inflammatory and autoimmune diseases.

The patent landscape also reveals an interest in hydroxylamine derivatives for their role in enhancing the production of molecular chaperones, which can be beneficial in cellular stress responses. These patents often describe wide-ranging structural formulas for hydroxylamine compounds, under which this compound could theoretically fall.

The following interactive table summarizes representative patents related to the structural motifs found in this compound:

| Patent / Application Number | Title | Assignee / Applicant | Key Therapeutic Area / Application |

| WO2018008929A1 / EP3481827B1 | Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof | Not specified in provided context. | Inhibition of gastric acid secretion for treating gastrointestinal diseases. |

| WO2011048082A1 | Heterocyclyl pyrazolopyrimidine analogues as jak inhibitors | Not specified in provided context. | Janus kinase (JAK) inhibition for inflammatory and autoimmune diseases. |

| US6653326B1 | Hydroxylamine derivatives useful for enhancing the molecular chaperon production and the preparation thereof | Not specified in provided context. | Enhancement of molecular chaperone production for cellular stress response. |

| WO2019068935A1 | Brilliant blue (bbg) dye derivatives and staining compositions comprising the same for selectively staining biological substrates | Not specified in provided context. | Synthesis of dye derivatives, mentioning 5-fluoro-2-methylbenzyl as a possible substituent. |

Analysis of Novel Synthetic Routes and Applications Claimed in Patent Literature

While patents specifically detailing the synthesis of this compound are scarce, the patent literature for related compounds provides insight into potential synthetic methodologies. The synthesis of structurally similar benzylhydroxylamine derivatives often involves multi-step sequences starting from commercially available precursors.

For the (5-fluoro-2-methylbenzyl)amino moiety found in patented imidazo[1,2-a]pyridine derivatives, a common synthetic step involves the benzylation of an amine. This is typically achieved by reacting a suitable amine-containing core structure with a substituted benzyl (B1604629) halide, such as 5-fluoro-2-methylbenzyl bromide, in the presence of a base like potassium carbonate. This suggests that a plausible route to this compound could involve the O-alkylation of hydroxylamine or a protected form thereof with a 5-fluoro-2-methylbenzyl halide.

The applications claimed in the patent literature for compounds containing the 5-fluoro-2-methylbenzyl group are primarily in the pharmaceutical field. As previously mentioned, these include:

Gastrointestinal Disorders: Imidazo[1,2-a]pyridine derivatives with this moiety are claimed to be potent inhibitors of gastric acid secretion, making them useful for the treatment of conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and non-erosive reflux disease (NERD).

Inflammatory and Autoimmune Diseases: The inclusion of the 5-fluoro-2-methylbenzyl group in pyrazolopyrimidine analogues patented as JAK inhibitors points to their potential use in managing a range of inflammatory conditions.

Oncology: Although not directly linked to this compound, the broader class of hydroxylamine derivatives is being explored for cancer therapy. This includes their use in developing hypoxia-activated prodrugs and brain-penetrant EGFR inhibitors for non-small-cell lung cancer.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Highly Selective and Efficient Synthesis

The synthesis of O-alkyl hydroxylamines, including O-(5-fluoro-2-methylbenzyl)hydroxylamine, is a critical area of research. Traditional methods often suffer from limitations such as low selectivity, the need for harsh reaction conditions, and the use of stoichiometric, often toxic, reagents. The development of novel catalytic systems is paramount to overcoming these challenges and providing more sustainable and efficient synthetic routes.

Future research is increasingly focused on transition-metal catalysis. Palladium, iridium, copper, and iron have all shown promise in catalyzing the formation of C-N and N-O bonds, which are central to the synthesis of hydroxylamine (B1172632) derivatives. For instance, palladium- and iridium-catalyzed allylic substitutions of hydroxylamines have been explored, offering pathways to complex molecules. nih.govchemrxiv.org Copper-catalyzed cross-dehydrogenative coupling reactions and iron-catalyzed aminative difunctionalization reactions are also emerging as powerful tools for the synthesis of these compounds. acs.orgmdpi.com A significant breakthrough has been the use of iridium-based catalysts for the asymmetric hydrogenation of oximes, which yields chiral hydroxylamines with high enantioselectivity. organic-chemistry.org

A key challenge that future research aims to address is the selective O-alkylation of hydroxylamine. The development of catalysts that can direct the alkylation specifically to the oxygen atom, avoiding N-alkylation, is a major goal. This would streamline the synthesis of compounds like this compound and reduce the need for protecting group strategies.

The pursuit of green chemistry principles is also a driving force in this area. chemrxiv.org The design of catalysts based on earth-abundant and non-toxic metals is a significant trend. Furthermore, developing catalytic systems that can operate under milder conditions, in environmentally benign solvents, and with high atom economy will be crucial for the industrial-scale production of O-alkyl hydroxylamines.

Table 1: Emerging Catalytic Systems for O-Alkyl Hydroxylamine Synthesis

| Catalytic System | Reaction Type | Key Advantages |

| Palladium/Iridium Complexes | Allylic Substitution | Access to complex and chiral hydroxylamines. nih.govchemrxiv.org |

| Copper Salts | Cross-Dehydrogenative Coupling | Utilizes simple starting materials. |

| Iron Catalysts | Aminative Difunctionalization | Employs an earth-abundant and non-toxic metal. acs.orgmdpi.com |

| Chiral Iridium Catalysts | Asymmetric Oxime Hydrogenation | High enantioselectivity for chiral hydroxylamines. organic-chemistry.org |

Exploration of New Reactivity Modes and Unprecedented Transformations of O-Alkyl Hydroxylamines

O-alkyl hydroxylamines are versatile building blocks, and researchers are continuously exploring their new reactivity modes to forge novel chemical bonds and construct complex molecular architectures. The unique electronic properties conferred by the N-O bond open up avenues for transformations that are not accessible with other amine derivatives.

One of the most exciting emerging areas is the use of O-alkyl hydroxylamines as precursors for nitrogen-centered radicals . wikipedia.org Under visible-light photoredox catalysis, the relatively weak N-O bond can be homolytically cleaved to generate highly reactive aminyl radicals. These radicals can then participate in a variety of transformations, including hydroamination of alkenes and other addition reactions, providing a powerful method for the formation of C-N bonds. nih.gov

Cycloaddition reactions represent another fertile ground for new discoveries. O-alkyl hydroxylamines can react with activated alkenes in a formal [3+2] cycloaddition to furnish isoxazolidine (B1194047) rings. chemrxiv.org These heterocyclic scaffolds are valuable intermediates in the synthesis of 1,3-aminoalcohols and other biologically active molecules. Research is ongoing to expand the scope of these cycloadditions, including the use of different dipolarophiles and the development of enantioselective variants.

Furthermore, O-alkyl hydroxylamines can act as nucleophiles in various reactions. The oxygen atom can participate in transition-metal-catalyzed allylic substitutions, leading to the formation of new C-O bonds. nih.gov They are also employed as electrophilic aminating agents , where the nitrogen atom is transferred to a nucleophile. acs.org The development of new reagents and conditions to control the chemo- and regioselectivity of these reactions is a key focus.

Recent research has also demonstrated the potential of O-alkyl hydroxylamines in aminative difunctionalization reactions of alkenes, where the amino group and another functional group are added across the double bond. acs.orgorganic-chemistry.org This strategy allows for the rapid construction of molecular complexity from simple starting materials.

Integration with Flow Chemistry and Automated Synthetic Platforms

The translation of novel synthetic methods from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthetic platforms are emerging as transformative technologies that can address these issues, and their integration into the synthesis of O-alkyl hydroxylamines is a significant future trend.

Continuous flow synthesis offers several advantages for reactions involving potentially hazardous reagents or intermediates. The small reactor volumes inherent to flow systems enhance heat and mass transfer, allowing for better control over reaction parameters and minimizing the risks associated with exothermic reactions or the handling of unstable species. The continuous flow synthesis of hydroxylamine derivatives, such as hydroxamic acids and N-arylhydroxylamines, has already been successfully demonstrated, showcasing improved safety and efficiency. nih.govmcmaster.ca Applying these principles to the synthesis of this compound could enable safer and more scalable production.

Automated synthetic platforms , often coupled with flow reactors, can accelerate the discovery and optimization of new reactions. mdpi.comorganic-chemistry.org These platforms can systematically screen a wide range of reaction parameters, such as catalysts, solvents, temperatures, and residence times, to identify the optimal conditions for a given transformation in a fraction of the time required for traditional batch experimentation. wikipedia.orgacs.orgacs.org This high-throughput approach is invaluable for developing robust and efficient syntheses of complex O-alkyl hydroxylamines.

The integration of real-time analytical techniques, such as NMR and mass spectrometry, into automated flow systems provides immediate feedback on reaction performance, enabling rapid optimization cycles. This "self-optimizing" capability is a powerful tool for chemists to quickly navigate complex reaction landscapes and identify optimal synthetic routes. mdpi.com The future will likely see the development of fully automated platforms dedicated to the synthesis and derivatization of hydroxylamines, enabling the rapid generation of compound libraries for drug discovery and other applications.

Advanced Computational Design of Hydroxylamine-Based Reagents and Catalysts

In parallel with experimental work, computational chemistry is playing an increasingly important role in the design of new reagents and catalysts for the synthesis and application of O-alkyl hydroxylamines. In silico methods, such as Density Functional Theory (DFT), provide powerful tools to understand reaction mechanisms, predict reactivity, and guide the development of improved chemical entities. nih.gov

Computational design of novel reagents is a key area of focus. By modeling the electronic structure and properties of different O-alkyl hydroxylamines, chemists can rationally design new reagents with tailored reactivity. For example, computational studies can help in designing hydroxylamine derivatives with specific bond dissociation energies for controlled radical generation or with optimized nucleophilicity/electrophilicity for selective bond formation. This approach has been used in the rational design of O-alkylhydroxylamines as enzyme inhibitors. nih.gov

The in silico design of catalysts is another promising frontier. Computational modeling can be used to elucidate the mechanism of catalytic cycles, identify rate-determining steps, and understand the factors that control selectivity. mdpi.com This knowledge can then be used to design new catalysts with enhanced activity and selectivity for the synthesis of O-alkyl hydroxylamines. For instance, DFT calculations can help in designing ligands for transition metal catalysts that promote the desired O-alkylation over N-alkylation.

Furthermore, computational methods are being used to predict the reactivity of O-alkyl hydroxylamines in various chemical transformations. By modeling the transition states of different reaction pathways, researchers can anticipate the feasibility and outcome of a reaction before it is even attempted in the lab. This predictive power can save significant time and resources in the discovery of new reactions and synthetic routes.

The synergy between computational and experimental chemistry is expected to accelerate the development of the next generation of hydroxylamine-based reagents and catalysts, paving the way for more efficient, selective, and sustainable chemical synthesis.

Q & A

Basic Research Question

- Storage Conditions : Store at –20°C under argon in amber vials to prevent light-induced degradation.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/v or use stabilizing solvents like ethanol/water (70:30) .

Advanced Research Consideration

Monitor degradation via:

- HPLC-UV : Track new peaks at 254 nm corresponding to nitroso or nitro derivatives.

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 14 days to predict shelf life .

How does the 5-fluoro-2-methylbenzyl substituent influence the compound’s biological activity?

Advanced Research Question

The fluorine atom enhances lipophilicity (logP ↑) and metabolic stability by resisting CYP450 oxidation. The methyl group introduces steric hindrance, potentially reducing off-target interactions. For activity studies:

- Use molecular docking to assess binding to target enzymes (e.g., hydroxylamine-dependent oxidoreductases).

- Compare IC₅₀ values against non-fluorinated analogs to quantify electronic effects .

How should researchers resolve contradictory data on O- vs. N-acylation products?

Advanced Research Question

Discrepancies arise from solvent polarity, temperature, and catalyst effects. To resolve:

Kinetic vs. Thermodynamic Control : Perform reactions at low temps (0°C) for kinetic O-acylation or high temps (60°C) for thermodynamic N-acylation.

Catalyst Screening : Test Lewis acids (e.g., InCl₃) to steer selectivity .

Isolation Techniques : Use preparative HPLC to separate isomers and characterize via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.